An In-depth Technical Guide on the Physicochemical Properties and Solubility of 3,4-Dibromo-7-methoxyquinoline
An In-depth Technical Guide on the Physicochemical Properties and Solubility of 3,4-Dibromo-7-methoxyquinoline
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a vast array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The therapeutic efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties.[3][4] Understanding and optimizing these properties—such as lipophilicity, solubility, and ionization state (pKa)—is a cornerstone of rational drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 3,4-Dibromo-7-methoxyquinoline, offering both theoretical insights and practical, field-proven experimental protocols for their determination.
Core Physicochemical Profile of 3,4-Dibromo-7-methoxyquinoline
Characterizing a novel chemical entity begins with establishing its fundamental physicochemical parameters. These values are critical for predicting its behavior in biological systems and for guiding formulation and development strategies. While comprehensive experimental data for 3,4-Dibromo-7-methoxyquinoline is not extensively published, the following table summarizes available and predicted data, providing a foundational understanding of the molecule.
| Property | Value / Predicted Value | Data Source & Context |
| Molecular Formula | C₁₀H₇Br₂NO | - |
| Molecular Weight | 316.98 g/mol | - |
| CAS Number | Not readily available | - |
| Predicted XlogP | ~3.5 - 4.0 | The predicted lipophilicity suggests the compound is quite hydrophobic, which may impact its aqueous solubility and membrane permeability. This is a common characteristic of poly-halogenated aromatic compounds.[6][7] |
| Predicted Boiling Point | >300 °C at 760 mmHg | Based on structurally similar compounds like 3-Bromo-7-methoxyquinoline (318.3°C). High boiling points are typical for rigid, high molecular weight aromatic systems. |
| Predicted pKa | ~2.5 - 3.5 | The basic nitrogen of the quinoline ring (pKa ≈ 4.9) is significantly influenced by the electron-withdrawing effects of the two bromine atoms, which are expected to decrease its basicity.[6] |
| Aqueous Solubility | Predicted to be low | The high lipophilicity and likely strong crystal lattice energy of this planar aromatic molecule suggest poor solubility in aqueous media.[8] |
| Organic Solvent Solubility | Predicted to be soluble | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents, a common trait for quinoline derivatives.[9] |
The Causality Behind Experimental Design: Why These Properties Matter
In drug discovery, a molecule's journey from a lab bench to a clinical candidate is heavily dictated by its physicochemical properties.[3][8] These are not just numbers on a datasheet; they are critical indicators of a compound's potential success or failure.[5]
-
Lipophilicity (LogP/LogD): This parameter governs a molecule's ability to partition between a lipid-like environment (such as a cell membrane) and an aqueous one (like blood plasma).[10] An optimal lipophilicity is crucial; too high, and the compound may become trapped in fatty tissues, exhibit poor solubility, and show non-specific toxicity.[10] Too low, and it may not effectively cross cellular membranes to reach its target.[10] For an ionizable molecule like a quinoline, the LogD, which is the distribution coefficient at a specific pH, is more physiologically relevant than the LogP.[10]
-
Solubility: Adequate aqueous solubility is a non-negotiable prerequisite for oral bioavailability.[11][12] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[11] Poor solubility is a major hurdle in drug development, often leading to complex and expensive formulation strategies.[13] We distinguish between two key types of solubility:
-
Kinetic Solubility: Measures how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock). It's a high-throughput screening method used early in discovery to flag problematic compounds.[14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is the "gold standard" measurement, crucial for later-stage development and formulation.[11][14]
-
-
pKa (Acid Dissociation Constant): This value indicates the pH at which a molecule is 50% ionized. For a quinoline derivative, the pKa of the basic nitrogen atom determines its charge state in different physiological compartments. The pH of the stomach (pH 1-3) versus the small intestine (pH 6-7.5) will dictate the degree of ionization, which in turn profoundly affects its solubility, absorption, and interaction with its biological target.[4]
The interplay of these properties is a delicate balancing act.[8] A medicinal chemist must often navigate conflicting requirements: for instance, modifications that improve target binding (often by increasing lipophilicity) may simultaneously reduce solubility, creating a new set of challenges.[3]
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems, incorporating system suitability checks and controls to ensure data integrity and reproducibility.
Determination of Lipophilicity (LogD) by RP-HPLC
This method leverages the correlation between a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column and its lipophilicity.
Protocol Steps:
-
System Preparation:
-
Equilibrate an RP-HPLC system with a C18 column using a mobile phase of 50:50 acetonitrile:aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Ensure a stable baseline.
-
-
Calibration Curve Generation:
-
Prepare a standard mixture of 5-6 compounds with known LogP/LogD₇.₄ values that span a range (e.g., from -1 to 5).
-
Inject the standard mixture and record the retention time (t_R) for each compound.
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k') for each standard: k' = (t_R - t₀) / t₀.
-
Plot LogP or LogD₇.₄ versus log(k') for the standards. The resulting linear regression is the calibration curve.
-
-
Sample Analysis:
-
Prepare a stock solution of 3,4-Dibromo-7-methoxyquinoline in a suitable organic solvent (e.g., acetonitrile) at approximately 1 mg/mL.
-
Inject the sample onto the equilibrated HPLC system.
-
Record its retention time (t_R).
-
-
Calculation:
-
Calculate the capacity factor (k') for the test compound.
-
Using the equation from the calibration curve, calculate the LogD₇.₄ of 3,4-Dibromo-7-methoxyquinoline from its log(k').
-
Diagram: Workflow for LogD Determination via RP-HPLC
Caption: RP-HPLC workflow for LogD determination.
Determination of Thermodynamic Solubility via Shake-Flask Method
This is the definitive method for measuring equilibrium solubility, providing a highly accurate value essential for late-stage development.[13]
Protocol Steps:
-
Preparation:
-
Add an excess amount of solid 3,4-Dibromo-7-methoxyquinoline to a series of vials containing different aqueous buffers (e.g., pH 2.0, pH 7.4, and simulated intestinal fluid FaSSIF). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A time-course experiment should be run initially to determine when equilibrium is reached (i.e., when solubility values no longer increase over time).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Clarify the supernatant to remove any remaining solid particles. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[13]
-
-
Quantification:
-
Prepare a standard calibration curve of the compound using a suitable analytical method (e.g., LC-UV or LC-MS/MS).
-
Quantify the concentration of the dissolved compound in the clarified supernatant by comparing its response to the calibration curve.
-
-
Solid-State Analysis:
-
Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt) during the experiment.[13]
-
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility measurement.
Determination of pKa via Potentiometric Titration
This technique directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
Protocol Steps:
-
Instrument Setup:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Use an automated titrator for precise delivery of the titrant.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 3,4-Dibromo-7-methoxyquinoline in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water. The percentage of co-solvent should be kept to a minimum.
-
The solution should be free of any dissolved CO₂, which can interfere with the measurement.
-
-
Titration:
-
For a basic pKa (as expected for the quinoline nitrogen), titrate the solution with a standardized acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the point of half-equivalence, which corresponds to the inflection point on the titration curve. This can be calculated precisely by analyzing the first or second derivative of the curve.
-
Conclusion: Synthesizing Data for Drug Development
The physicochemical data generated through these protocols provide a multi-faceted view of 3,4-Dibromo-7-methoxyquinoline. A low pKa, high LogD, and poor aqueous solubility collectively suggest that this compound will likely face challenges with oral bioavailability. Researchers can use this information to:
-
Guide Structural Modifications: Introduce polar functional groups to improve solubility and lower lipophilicity, while carefully monitoring the impact on target activity.[1]
-
Select Appropriate Formulation Strategies: For a poorly soluble compound, strategies like salt formation (if the pKa allows), amorphous solid dispersions, or lipid-based formulations may be necessary.[11]
-
Build Predictive Models: The experimental data serves as a crucial input for developing in silico ADMET models, helping to predict the properties of future analogs and prioritize synthesis efforts.
This guide provides the foundational framework for a thorough and scientifically rigorous characterization of 3,4-Dibromo-7-methoxyquinoline. By understanding not just what to measure, but why it is measured, researchers and drug development professionals can make more informed decisions, ultimately increasing the probability of success in the complex journey of drug discovery.
References
- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Bergström, C. A. S., & Box, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Rathi, E. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmacology.
- Various Authors. (n.d.).
- Pion Inc. (2026).
- WuXi AppTec. (n.d.). Physicochemical Property Study.
- Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
- BenchChem. (2025). The Discovery and Synthesis of 7-[(pyridin-4-yl)methoxy]quinoline: A Technical Guide for Drug Development Professionals.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Al-Suwaidan, I. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
- Sigma-Aldrich. (n.d.). 3-Bromo-7-methoxyquinoline.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline.
- Smolecule. (2023). Buy 4-Bromo-3-chloro-7-methoxyquinoline.
- PubChem. (n.d.). 4-Bromo-3-chloro-7-methoxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-3-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. rheolution.com [rheolution.com]
- 13. raytor.com [raytor.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
